molecular formula C11H18N2O3 B1619038 Isomebumal CAS No. 17013-37-5

Isomebumal

Cat. No.: B1619038
CAS No.: 17013-37-5
M. Wt: 226.27 g/mol
InChI Key: DARHAYISHKNKKE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isomebumal involves the reaction of barbituric acid with appropriate alkylating agents. The process typically includes the following steps:

    Formation of Barbituric Acid Derivative: Barbituric acid is reacted with ethyl iodide and 1-ethylpropyl bromide in the presence of a base such as sodium ethoxide.

    Cyclization: The intermediate product undergoes cyclization to form the pyrimidinetrione ring structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and pressures to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Isomebumal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atoms on the pyrimidinetrione ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or peracids.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

Scientific Research Applications

Isomebumal has several applications in scientific research:

Mechanism of Action

The mechanism of action of Isomebumal involves its interaction with the central nervous system. It acts on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a sedative and hypnotic effect, making it useful in the treatment of certain neurological conditions .

Comparison with Similar Compounds

    Pentobarbital: Another barbiturate with similar sedative and hypnotic properties.

    Phenobarbital: Known for its anticonvulsant properties.

    Secobarbital: Used for its short-acting sedative effects.

Uniqueness of Isomebumal: this compound is unique due to its specific alkyl substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other barbiturates. Its specific structure allows for targeted research applications, particularly in neurology .

Properties

IUPAC Name

5-ethyl-5-pentan-3-yl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-4-7(5-2)11(6-3)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARHAYISHKNKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1(C(=O)NC(=O)NC1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17013-37-5
Record name Isomebumal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017013375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOMEBUMAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J1XR8C3A5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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